molecular formula C8H10N2 B1606285 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 64608-66-8

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No. B1606285
CAS RN: 64608-66-8
M. Wt: 134.18 g/mol
InChI Key: UQKRKTNWNQKYDK-UHFFFAOYSA-N
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Patent
US04188389

Procedure details

The solid N-[2-(1H-pyrrol-1-yl)ethyl]acetamide (8 g, described in Example 1) is added cautiously in small portions into phosphorus oxychloride (45 ml) upon stirring. The mixture is refluxed for 60 min and evaporated under reduced pressure (1 mm Hg). The residue is partitioned between 10% sodium hydroxide and diethyl ether, and the organic phase is separated and evaporated. The residue is filtered through a column of neutral alumina packed in chloroform and the eluates are evaporated to obtain 6.7 g of the title compound which solidified: mp 25°-27° C. and nmr(CDCl3) δ 2.28(s), 3.84(s), 6.12(t), 6.36(d) and 6.64.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][NH:8][C:9](=O)[CH3:10])[CH:5]=[CH:4][CH:3]=[CH:2]1.P(Cl)(Cl)(Cl)=O>>[CH3:10][C:9]1[C:2]2[N:1]([CH:5]=[CH:4][CH:3]=2)[CH2:6][CH2:7][N:8]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1(C=CC=C1)CCNC(C)=O
Name
Quantity
45 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
upon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (1 mm Hg)
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between 10% sodium hydroxide and diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The residue is filtered through a column of neutral alumina
CUSTOM
Type
CUSTOM
Details
the eluates are evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2N(CCN1)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.